![molecular formula C24H22N2O5 B2514841 Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate CAS No. 423130-94-3](/img/structure/B2514841.png)
Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components, including a methoxy group, a methylfuran moiety, and a pyrazolo[1,5-c][1,3]benzoxazin moiety. These components suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is quite complex, with multiple ring systems. The presence of both furan and pyrazolo[1,5-c][1,3]benzoxazin rings suggests potential for interesting chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate”:
Pharmaceutical Development
This compound’s unique structure suggests potential applications in drug discovery and development. Its benzoxazin and pyrazolo moieties are often explored for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers can investigate its efficacy and safety as a therapeutic agent for various diseases.
Material Science
The compound’s complex molecular framework makes it a candidate for developing advanced materials. Its potential applications include the creation of polymers with specific mechanical and thermal properties. These materials could be used in electronics, coatings, and other high-performance applications .
Catalysis
Given its structural features, this compound could serve as a ligand in catalytic processes. Its ability to stabilize transition states and facilitate chemical reactions can be explored in organic synthesis and industrial chemistry. Researchers can study its efficiency in catalyzing reactions such as hydrogenation, oxidation, and polymerization .
Agricultural Chemistry
The compound’s potential bioactivity makes it a candidate for developing agrochemicals, such as pesticides or herbicides. Its efficacy in protecting crops from pests and diseases can be evaluated, contributing to sustainable agricultural practices .
Environmental Science
This compound can be studied for its role in environmental remediation. Its ability to interact with pollutants and facilitate their breakdown or removal from the environment can be explored. Applications may include water purification, soil decontamination, and air quality improvement .
Nanotechnology
The compound’s molecular structure can be leveraged in nanotechnology for the synthesis of nanoparticles and nanocomposites. Its potential applications include drug delivery systems, imaging agents, and nanosensors. Researchers can explore its role in enhancing the properties and functionalities of nanomaterials.
Each of these fields offers a rich avenue for exploring the diverse applications of this compound, contributing to advancements in science and technology.
Pharmaceutical Development Material Science Catalysis Agricultural Chemistry Environmental Science : Analytical Chemistry : Biochemical Research : Nanotechnology
Mechanism of Action
“Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyrazolo[1,5-c][1,3]benzoxazin ring, and a benzoate ester .
Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They are also structural motifs in biologically active molecules . Polysubstituted furans represent important cores and moieties of some biological compounds as well as acting as useful intermediates in organic synthesis .
Benzoxazin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
The benzoate ester group is commonly found in a variety of natural products and pharmaceuticals, and it often serves as a prodrug that can be metabolized in the body to release the active compound .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-7-12-20(30-14)18-13-19-17-5-4-6-21(28-2)22(17)31-23(26(19)25-18)15-8-10-16(11-9-15)24(27)29-3/h4-12,19,23H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWKXJAVLHQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)
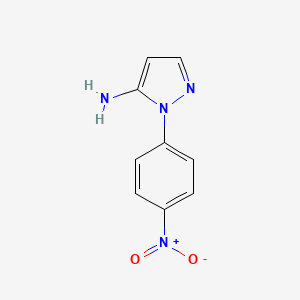
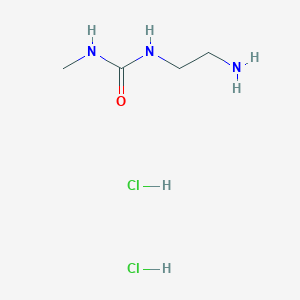
![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)
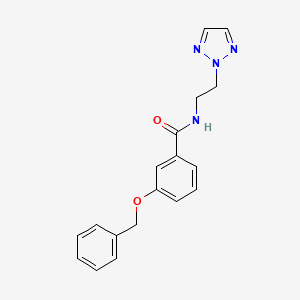

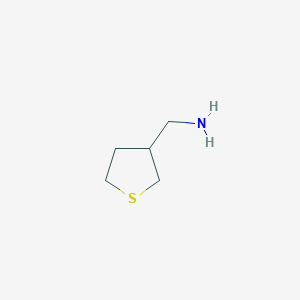

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)
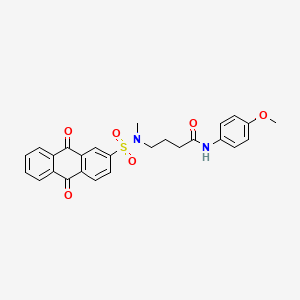


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)